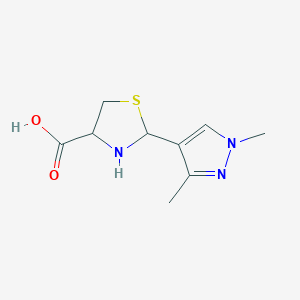

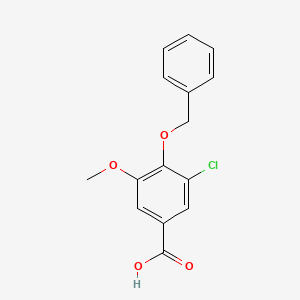

![molecular formula C20H21N3OS B2376699 2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448072-33-0](/img/structure/B2376699.png)

2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. The synthesis of these compounds often involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

This compound can be used in the synthesis of a series of imidazo[1,2-a]pyridines . The synthesis process is facilitated by microwave irradiation and does not require a solvent or catalyst . This method is fast, clean, high yielding, and environmentally friendly .

Medicinal Chemistry

Imidazo[1,2-a]pyridines, which can be synthesized using this compound, have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity . They have shown promising results as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents .

Cyclin-Dependent Kinase (CDK) Inhibitors

Compounds synthesized from this chemical can act as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle and their inhibition can be useful in the treatment of cancer.

GABA A Receptor Modulators

This compound can be used to synthesize drugs that act as GABA A receptor modulators . GABA A receptors are a type of protein which responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Pharmaceutical Industry

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers in the pharmaceutical industry . It can be used in the development of new drugs with potential therapeutic applications.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines is diverse and depends on the specific derivative. For example, zolpidem, a medicine that includes an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia and some disorders of brain function. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines include the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow obtaining the target products in one synthetic stage with high yields . There is also a need to develop a more efficient method for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects .

properties

IUPAC Name |

2-benzylsulfanyl-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c24-20(15-25-14-16-6-2-1-3-7-16)23(17-9-10-17)13-18-12-21-19-8-4-5-11-22(18)19/h1-8,11-12,17H,9-10,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIFZQZBFMMWCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)

![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2376623.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2376624.png)

![3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2376627.png)

![1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid](/img/structure/B2376630.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B2376634.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)